Coniferyl ferulate

概要

説明

コニフェリルフェルラートは、トウキ属植物である Angelica sinensis に豊富に含まれるフェノール化合物です。 抗炎症、抗酸化、抗がん特性など、さまざまな薬理活性で知られています 。この化合物は化学的に不安定であるため、取り扱いと応用において独自性と課題が生じます。

2. 製法

合成経路と反応条件: コニフェリルフェルラートは、Angelica sinensis からさまざまな方法で抽出できます。 最も効率的な方法には、超音波抽出、加圧液体抽出、超臨界流体抽出などがあります 。 これらの方法は、アセトニトリルやメタノール-ギ酸などの溶媒を特定の比率と体積で用い、最適化された抽出時間で行われます .

工業生産方法: コニフェリルフェルラートの工業生産は、主に天然資源からの抽出に依存しています。抽出方法の最適化は、収量と純度を最大化するために不可欠です。 加圧液体抽出と超臨界流体抽出は、高い効率と選択性のために好まれています .

3. 化学反応解析

反応の種類: コニフェリルフェルラートは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、さまざまな用途のために化合物を修飾するために不可欠です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: さまざまな求核剤を置換反応に使用できます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりコニフェリルアルデヒドが生成される一方、還元によりコニフェリルアルコールが生成されます .

4. 科学研究への応用

コニフェリルフェルラートは、さまざまな科学研究に広く応用されています。

化学: 他のフェノール化合物を合成するための前駆体として使用されます。

生物学: 研究により、腸内細菌叢と微生物代謝を調節する役割が示されており、全体的な健康に影響を与える可能性があります.

準備方法

Synthetic Routes and Reaction Conditions: Coniferyl ferulate can be extracted from Angelica sinensis using various methods. The most efficient methods include sonication extraction, pressurized liquid extraction, and supercritical fluid extraction . These methods involve the use of solvents like acetonitrile or methanol-formic acid in specific ratios and volumes, with optimized extraction times .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The optimization of extraction methods is crucial to maximize yield and purity. Pressurized liquid extraction and supercritical fluid extraction are preferred due to their higher efficiency and selectivity .

化学反応の分析

Types of Reactions: Coniferyl ferulate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of coniferyl aldehyde, while reduction can yield coniferyl alcohol .

科学的研究の応用

Pharmacological Applications

1. Antioxidant and Anti-inflammatory Effects

Coniferyl ferulate exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Research has indicated that CF can protect cells from oxidative damage, thereby reducing inflammation and promoting overall health. For instance, studies have shown that CF can alleviate xylene-induced hematotoxicity by targeting specific molecular pathways in hematopoietic stem and progenitor cells (HSPCs) .

2. Hematological Benefits

CF has been identified as a potential therapeutic agent for enhancing blood circulation and enriching blood quality. It has shown promise in improving hematopoietic function, particularly in cases of exposure to toxic substances like xylene, which can impair blood cell production . This application is particularly relevant in treating conditions associated with bone marrow suppression.

3. Antimicrobial Properties

The compound has demonstrated antimicrobial effects against various pathogens, making it a candidate for developing natural preservatives and therapeutic agents. Its efficacy against bacteria such as Staphylococcus aureus highlights its potential use in treating infections and as an ingredient in topical formulations .

Agricultural Applications

1. Role in Lignin Formation

In plant biology, this compound serves as a precursor for lignin biosynthesis, which is vital for plant structure and resilience. Research indicates that ferulates can act as nucleation sites for lignin formation, enhancing the mechanical properties of plant tissues . This property is particularly significant for improving crop resistance to environmental stresses.

2. Enhancing Crop Quality

Studies have suggested that CF can improve the quality of crops by enhancing their nutritional profiles and resistance to pests and diseases. The incorporation of CF into agricultural practices may lead to better yield and crop health .

Material Science Applications

1. Bioactive Materials Development

This compound is being explored for its potential in developing bioactive materials that can be used in various applications, including biodegradable plastics and composites. Its incorporation into materials can enhance their mechanical properties while providing additional functionalities such as antimicrobial activity .

2. Lignin Chemistry Studies

CF is frequently used as a model compound in lignin chemistry research due to its structural similarities to lignin monomers. This application aids in understanding lignin's role in plant biology and its potential uses in bioengineering .

Data Summary

Case Studies

Case Study 1: Hematotoxicity Mitigation

A study utilized single-cell RNA sequencing to analyze the impact of CF on HSPCs exposed to xylene. The results indicated that CF significantly countered the reduction of monocyte and neutrophil progenitor cells affected by xylene toxicity by targeting Mgst2, a gene linked to mitochondrial metabolism .

Case Study 2: Lignification Processes

Research conducted on the role of CF in lignin formation revealed its effectiveness as a nucleation site for lignification processes in plants. This study emphasized the importance of CF in enhancing plant durability against environmental stresses through improved lignin deposition .

作用機序

コニフェリルフェルラートの作用機序は、さまざまな分子標的や経路との相互作用を伴います。 腸内細菌叢を調節することが示されており、それが腸内細菌叢-腸-脳軸を通じて脳に影響を与えます 。 この調節により、インターロイキン-6、インターロイキン-1β、腫瘍壊死因子-αなどの炎症性マーカーが減少するため、抗炎症および抗うつ効果を発揮します .

類似化合物:

フェルラ酸: 抗酸化特性で知られており、コニフェリルフェルラートと構造的に似ていますが、フェルラート部分は欠けています。

コニフェリルアルコール: この化合物は、コニフェリルフェルラートの還元生成物であり、同様の薬理活性を共有しています。

独自性: コニフェリルフェルラートは、フェルラートとコニフェリル部分が組み合わされているため、独特の薬理プロファイルと化学的不安定性を持ちます。 この組み合わせにより、より幅広い分子標的や経路と相互作用することができ、治療の可能性が高まります .

類似化合物との比較

Ferulic Acid: Known for its antioxidant properties, ferulic acid is structurally similar to coniferyl ferulate but lacks the ferulate moiety.

Coniferyl Alcohol: This compound is a reduction product of this compound and shares similar pharmacological activities.

p-Coumaric Acid: Another phenolic compound with antioxidant properties, it is structurally related but differs in its side chain composition.

Uniqueness: this compound stands out due to its combined ferulate and coniferyl moieties, which contribute to its unique pharmacological profile and chemical instability. This combination allows it to interact with a broader range of molecular targets and pathways, enhancing its therapeutic potential .

生物活性

Coniferyl ferulate (CF) is a phenolic compound derived from various plants, particularly those in the umbelliferae family. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects. This article explores the pharmacological properties of this compound, supported by recent research findings and case studies.

This compound is a conjugate of coniferyl alcohol and ferulic acid. It is commonly found in several medicinal plants, including Angelica sinensis and Polygonum multiflorum . The compound exhibits a variety of pharmacological properties that make it a subject of interest in biomedical research.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In a study assessing the antioxidant capacity of various ferulates, CF exhibited strong radical scavenging activity, particularly against the DPPH radical. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Research has shown that CF can modulate inflammatory responses. For instance, it was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent . This effect may contribute to its protective role in conditions characterized by chronic inflammation.

3. Hematoprotective Effects

A notable study investigated the protective effects of this compound against xylene-induced hematotoxicity in mice. Xylene exposure led to a significant reduction in hematopoietic stem and progenitor cells (HSPCs), which are vital for blood cell production. Treatment with CF not only alleviated this reduction but also targeted specific genes associated with cellular recovery, such as Mgst2 .

Table 1: Summary of Biological Activities of this compound

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : CF scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.

- Hematoprotective Mechanism : CF's interaction with specific genes like Mgst2 suggests a targeted approach to ameliorating toxic effects on hematopoietic cells.

Case Study 1: Hematotoxicity Mitigation

In a controlled study involving mice exposed to xylene, treatment with this compound resulted in a significant increase in neutrophil and monocyte progenitor cells compared to untreated controls. This study highlights CF's potential as a therapeutic agent for conditions involving bone marrow suppression .

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in neuronal cell lines exposed to toxic agents. This suggests its potential application in neuroprotection against oxidative damage .

特性

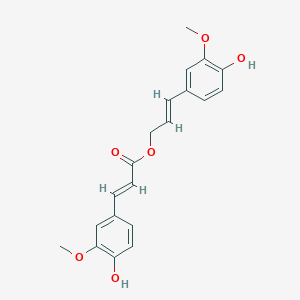

IUPAC Name |

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3/b4-3+,10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIMMMHQDNVRS-YZQQHVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63644-62-2 | |

| Record name | Coniferyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063644622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CONIFERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SK9G87Y9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。